Temocapril
Overview
Description
Temocapril is an angiotensin-I converting enzyme (ACE) inhibitor primarily indicated for the treatment of hypertension, congestive heart failure, diabetic nephropathy, and improvement of prognosis for coronary artery diseases, including acute myocardial infarction . It is a prodrug that is converted into its active metabolite, temocaprilat, in the body . This compound is approved for use in Japan and South Korea but not in the United States .
Mechanism of Action
Target of Action
Temocapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
This compound is rapidly absorbed in the gastrointestinal tract and converted into its active metabolite, temocaprilat . It is primarily eliminated through the liver and kidneys . The half-life of this compound is approximately 13.1 hours in patients with normal liver function . The pharmacokinetic parameters of temocaprilat, including C max, AUC, and half-life (t 1/2), show only slight changes between different groups of patients .
Chemical Reactions Analysis
Temocapril undergoes hydrolysis in the gastrointestinal tract to form its active metabolite, temocaprilat . The primary reaction involved is the conversion of the ester group in this compound to a carboxylic acid group in temocaprilat. This reaction is catalyzed by esterases in the body . The major product formed from this reaction is temocaprilat, which is the active form of the drug .
Scientific Research Applications
Temocapril has been extensively studied for its effects on cardiovascular diseases. It has been shown to reduce blood pressure without causing significant changes in heart rate or cardiac output . This compound improves endothelial dysfunction by suppressing oxidative stress and has been reported to prevent coronary vascular remodeling . It also improves insulin resistance by increasing adiponectin levels and enhances renal function by decreasing urinary albumin excretion in diabetics and hypertensive patients . Additionally, this compound has been found to ameliorate age-related increases in carotid arterial stiffness in normotensive subjects .
Comparison with Similar Compounds
Temocapril is similar to other ACE inhibitors such as enalapril, ramipril, and cilazapril . this compound has a unique thiazepine ring structure and is excreted in both bile and urine, making it suitable for patients with renal insufficiency . Temocaprilat, the active form of this compound, has slightly higher potency than enalaprilat in inhibiting ACE . The rapid onset of action and tighter vascular ACE binding of this compound make it advantageous compared to other ACE inhibitors .
Biological Activity
Temocapril is an angiotensin-converting enzyme (ACE) inhibitor that has gained attention for its therapeutic effects in managing hypertension and heart failure. As a prodrug, it is converted into its active form, temocaprilat, which exhibits potent ACE inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound primarily exerts its effects by inhibiting the renin-angiotensin system (RAS), leading to reduced levels of angiotensin II, a potent vasoconstrictor. This inhibition results in:
- Vasodilation : Decreased vascular resistance and blood pressure.
- Natriuresis : Increased sodium excretion, which helps reduce blood volume and pressure.
- Sympathetic Nervous System Modulation : Reduced sympathetic outflow contributes to lower blood pressure.
- Prostaglandin Synthesis : Enhanced production of vasodilatory prostaglandins .
Pharmacokinetics
- Absorption : Rapidly absorbed in the gastrointestinal tract.
- Protein Binding : Approximately 99.5%, allowing for effective plasma concentration maintenance.
- Metabolism : Converted to temocaprilat, which is responsible for its pharmacological effects.
- Half-life : Approximately 13.1 hours in individuals with normal liver function .
- Elimination : Primarily via hepatic and renal pathways, with about 19.4% recovered in urine .
Hypertension Management
This compound has demonstrated significant efficacy in lowering blood pressure in hypertensive patients. A study involving 63 hypertensive outpatients showed that switching from calcium channel blockers to this compound resulted in a significant reduction in urinary microalbumin excretion (UAE), indicating renal protective effects even without prior renal impairment. The UAE decreased from a baseline of 38.9 mg/g creatinine to 22.2 mg/g after six months of treatment (p < 0.01) .
Heart Failure and Cardiac Remodeling
Research on animal models has shown that chronic administration of this compound can prevent the progression of diastolic heart failure (DHF). In one study involving Dahl salt-sensitive rats, this compound administration initiated after left ventricular hypertrophy (LVH) was evident prevented further progression of LVH and fibrosis, thereby improving diastolic function .
Endothelial Function
This compound has been reported to improve endothelial dysfunction by suppressing oxidative stress. In clinical settings, it enhances reactive hyperemia and improves insulin sensitivity by increasing adiponectin levels .
Safety Profile and Adverse Effects
The safety profile of this compound is generally favorable, with common adverse effects including:
- Hypotension
- Dizziness
- Cough (common with ACE inhibitors)
- Elevated potassium levels (hyperkalemia)
In toxicity studies conducted on rats, the LD50 was found to be greater than 5000 mg/kg, suggesting a wide safety margin .
Comparative Efficacy
A comparative analysis of various antihypertensive agents indicates that this compound offers unique advantages over other ACE inhibitors like enalaprilat:
Parameter | This compound | Enalaprilat |
---|---|---|
Potency | Higher | Moderate |
Onset of Action | Rapid | Moderate |
Protein Binding | ~99.5% | ~60% |
Renal Clearance | Yes | Yes |
This table illustrates the pharmacological benefits that may make this compound a preferred choice in certain clinical scenarios.
Case Study 1: Hypertensive Patient Management
A patient with essential hypertension switched from a calcium channel blocker to this compound after three months showed significant reductions in both blood pressure and UAE over a twelve-month period, reinforcing the drug's renal protective properties.
Case Study 2: Diastolic Heart Failure
In a controlled study on rats with induced DHF, those treated with this compound exhibited preserved cardiac function and reduced myocardial stiffness compared to controls receiving placebo, demonstrating its potential role in heart failure management.
Properties
IUPAC Name |
2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQOFIRCTOWDOW-BJLQDIEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048239 | |
Record name | Temocapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Temocapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
111902-57-9 | |
Record name | Temocapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111902-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temocapril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111902579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temocapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Temocapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMOCAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IZ008EU6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
decomposes at 187 | |
Record name | Temocapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Temocapril exert its antihypertensive effect?
A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. It is converted to its active metabolite, Temocaprilat, primarily in the liver. [] Temocaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor. [] By inhibiting ACE, Temocaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] This leads to vasodilation, reducing blood pressure. []
Q2: Does this compound impact the renin-angiotensin system beyond ACE inhibition?
A2: Interestingly, while this compound effectively lowers blood pressure in angiotensin I-infused rats, it fails to reduce renal angiotensin II levels. [] This suggests that alternative pathways for angiotensin II production might be active, highlighting the complexity of the renin-angiotensin system and potential limitations of ACE inhibitors in certain contexts.
Q3: Beyond blood pressure reduction, what other beneficial effects does this compound exhibit?
A3: this compound demonstrates several beneficial effects beyond its primary antihypertensive action:
- Endothelial Function Improvement: It improves endothelial function, likely through increased nitric oxide bioavailability and reduced oxidative stress. [, , ] This was observed in both hypertensive patients [] and those with arteriosclerosis obliterans. []
- Insulin Resistance Improvement: this compound has been shown to improve insulin resistance in diabetic mice. [] This effect is attributed to enhanced glucose uptake in skeletal muscle, mediated by the bradykinin-nitric oxide system and GLUT4 translocation. []
- Renal Protection: Studies show that this compound reduces microalbuminuria in hypertensive patients, suggesting a protective effect on the kidneys. [, , ] It also improves renal function in patients with benign nephrosclerosis. []
- Anti-hypertrophic Effects: this compound can prevent and potentially reverse cardiac hypertrophy, a thickening of the heart muscle often associated with hypertension. [, , ]
- Neuroprotective Potential: In vitro studies suggest that this compound might protect motor neurons from glutamate-induced toxicity, possibly by inhibiting cyclooxygenase-II upregulation. []
Q4: How is this compound metabolized and eliminated from the body?
A4: this compound is primarily metabolized to its active form, Temocaprilat, by carboxylesterases in the liver. [, , ] Unlike many other ACE inhibitors, Temocaprilat is excreted via both renal and biliary pathways. [] This dual excretion route makes it a suitable option for patients with renal impairment, as its elimination is less dependent on kidney function. [, ]
Q5: What factors influence the absorption of this compound?
A5: Research using rat intestines indicates that this compound absorption is enhanced at a lower luminal pH, suggesting better absorption in the proximal intestine after meals. [] In vitro studies using Caco-2 cells, a model for intestinal absorption, revealed that this compound is primarily absorbed by passive diffusion, particularly at low apical pH. []
Q6: Do age or renal function impact this compound pharmacokinetics?
A6: Studies in hypertensive patients show that while age has a limited impact on this compound pharmacokinetics, slight increases in area under the curve (AUC) and half-life of Temocaprilat are observed in elderly patients. [] Similarly, renal impairment leads to a modest increase in Temocaprilat AUC and half-life, highlighting the importance of dose adjustments in specific patient populations. []
Q7: Are there differences in accumulation between this compound and other ACE inhibitors in elderly patients?
A7: Yes, due to differences in elimination pathways, this compound exhibits less accumulation compared to enalapril in elderly patients. [] This difference is attributed to Temocaprilat's dual excretion route (renal and biliary), making it potentially more favorable in patients with age-related decline in renal function.
Q8: Is this compound transported by the same mechanism as other ACE inhibitors?
A9: Notably, Temocaprilat, the active form of this compound, utilizes the canalicular multispecific organic anion transporter (cMOAT) for biliary excretion, a characteristic not shared by all ACE inhibitors. [, ] For instance, trandolaprilat, the active metabolite of trandolapril, does not interact with cMOAT, indicating distinct excretion mechanisms for different ACE inhibitors. []
Q9: Are there any safety concerns regarding this compound use?
A10: While generally well-tolerated, this compound, like other ACE inhibitors, might cause side effects such as hypotension, cough, and angioedema, although their occurrence is relatively low. [, ] It is essential to consult the latest prescribing information and consider individual patient factors when prescribing this compound.
Q10: What are some ongoing research areas related to this compound?
A10: Research on this compound continues to explore its potential in various areas:
- Role of Matrix Metalloproteinases (MMPs): Studies suggest that this compound might inhibit MMP-2, which is involved in tissue remodeling during peritoneal injury in dialysis patients. [] This finding indicates a potential therapeutic application in preventing peritoneal damage.
- Impact on Arterial Stiffness: Research in normotensive elderly subjects demonstrated that this compound could reduce carotid arterial stiffness, suggesting a potential role in preventing age-related vascular changes. []
- Genetic Influences on Treatment Response: Studies like the ATTEST trial are investigating how genetic variations might influence the response to this compound treatment, aiming to personalize therapy based on individual genetic profiles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.